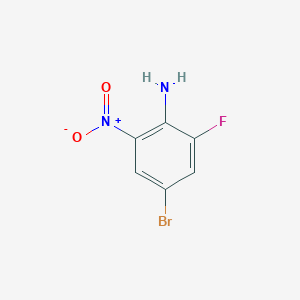

4-Bromo-2-fluoro-6-nitroaniline

Descripción general

Descripción

4-Bromo-2-fluoro-6-nitroaniline is a compound that has been studied in various contexts due to its potential applications in the field of medicine, agriculture, and as an intermediate in the synthesis of other chemicals. The compound's derivatives have been explored for their urease inhibitory activity, which could be beneficial in medical and agricultural applications, as well as for their antioxidant potential . Additionally, this compound serves as a key intermediate in the synthesis of azo disperse dyes and non-steroidal anti-inflammatory and analgesic materials .

Synthesis Analysis

The synthesis of related compounds has been achieved through different methods. A green synthesis approach has been utilized to create a Schiff base compound through a mechanochemical green grinding method, which is solvent-free and environmentally friendly . Another study reports the preparation of 2,6-dibromo-4-nitroaniline, a closely related compound, from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium, highlighting a solvent-free process that is efficient and sustainable . Furthermore, the synthesis of 2-fluoro-4-bromobiphenyl, a compound structurally related to this compound, has been developed using a practical pilot-scale method that avoids the use of toxic and expensive reagents .

Molecular Structure Analysis

The molecular structure of the synthesized Schiff base related to this compound has been characterized using X-Ray Diffraction (XRD) and various spectroscopic methods such as IR, MS, and NMR . The crystal structure of 2,6-dibromo-4-nitroaniline, another related compound, has been analyzed, revealing weak hydrogen bonds and π-stacked two-dimensional layers in the crystallographic a direction .

Chemical Reactions Analysis

The chemical behavior of compounds similar to this compound has been studied, with a focus on their reactivity in the formation of heterocycles. For instance, the nitrosation of arylated cyclopropanes has been explored, leading to the formation of isoxazolines and isoxazoles, which are influenced by the presence of halogen atoms like bromine and fluorine .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been investigated, revealing that the Schiff base compound exhibits considerable urease inhibitory activity, which could be harnessed for medical and agricultural purposes. However, it showed minimal free radical scavenging activity, indicating limited antioxidant potential . The studies on related compounds also provide insights into the stability and reactivity of halogenated anilines, which are important for their practical applications and further chemical transformations .

Aplicaciones Científicas De Investigación

Dye Production and Derivative Synthesis

4-Fluoro-3-nitroaniline, a chemical structure closely related to 4-Bromo-2-fluoro-6-nitroaniline, is highlighted for its significance in the United States as a novel dye intermediate. The substance is recognized for its potential applications, which may extend to the pharmaceutical and insecticide industries, alongside further dye production. The synthesis and manipulations of various N-substituted derivatives of this compound are briefly discussed, underlining its versatility and importance in different industrial sectors (Bil, 2007).

Medical and Biological Applications

2-Bromo-6-fluorotoluene, sharing structural similarities with this compound, is mentioned as a crucial medical intermediate. The synthesis process of this compound involves several chemical reactions, and the study explores the technological conditions affecting these reactions. The intermediates and final product's structures are confirmed through various spectral analyses, indicating the compound's importance in the medical field (Jiang-he, 2010).

Complex Formation and Structural Analysis

The formation of new complexes with metals like copper(II), nickel(II), and cobalt(II) using 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline is examined. These compounds, sharing structural features with this compound, show potential in forming various structural geometries with different metals. The study details the preparation of these complexes, their spectroscopic properties, and magnetic moments, providing valuable insights into their potential applications in various scientific domains (Devoto et al., 1982).

Synthesis of Biologically Active Compounds

The synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound structurally related to this compound, is documented as a key intermediate in creating various biologically active compounds. The multi-step synthesis process is elaborated, with the final structures confirmed through spectral analyses, highlighting the compound's significance in pharmaceutical research and development (Wang et al., 2016).

Safety and Hazards

4-Bromo-2-fluoro-6-nitroaniline should be handled with care. It is recommended to wear personal protective equipment and avoid contact with skin and eyes. Inhalation and ingestion should also be avoided . It is incompatible with oxidizing agents .

Relevant Papers

There are several papers that mention this compound . These papers could provide more detailed information about the compound’s synthesis, properties, and potential applications. It is recommended to refer to these papers for a more comprehensive understanding of this compound.

Mecanismo De Acción

Target of Action

Nitroanilines, in general, are known to interact with various enzymes and proteins, altering their function and leading to changes at the cellular level .

Mode of Action

The mode of action of 4-Bromo-2-fluoro-6-nitroaniline involves a series of reactions. The nitro group in the compound is a meta-directing group, meaning it directs subsequent reactions to occur at the meta position on the aromatic ring . The first step in the reaction sequence is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . Each of these steps alters the structure of the compound, affecting its interaction with its targets .

Biochemical Pathways

Nitroanilines can potentially affect a variety of biochemical pathways due to their ability to interact with numerous enzymes and proteins .

Pharmacokinetics

The compound’s molecular weight, polarity, and other physicochemical properties would influence its pharmacokinetic behavior .

Result of Action

Given its chemical structure and the general properties of nitroanilines, it can be inferred that the compound could potentially cause changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or substances . For instance, the compound is stored in a refrigerator, indicating that low temperatures may be necessary for its stability .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLRNUCHBXKRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

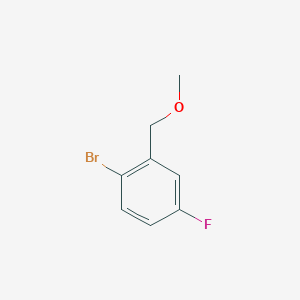

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378421 | |

| Record name | 4-bromo-2-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

517920-70-6 | |

| Record name | 4-Bromo-2-fluoro-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517920-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluoro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

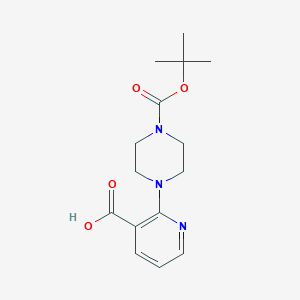

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

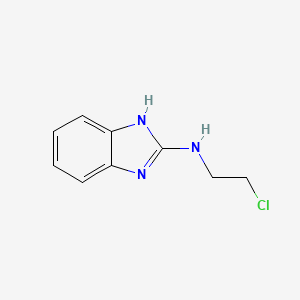

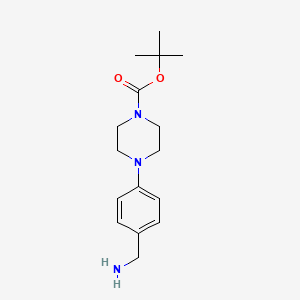

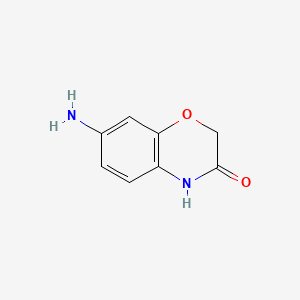

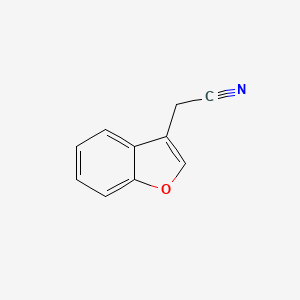

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)